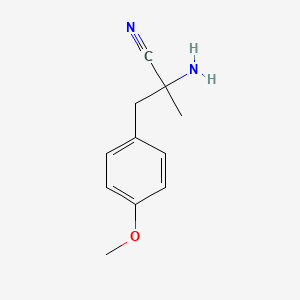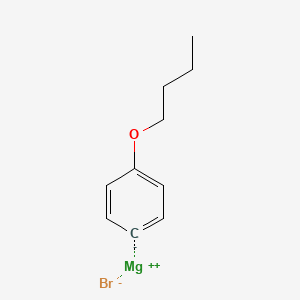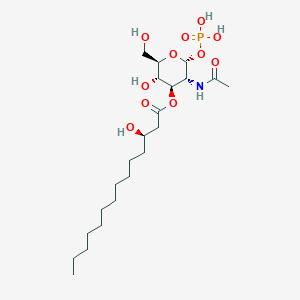![molecular formula C14H18O4S B13446200 {6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate](/img/structure/B13446200.png)
{6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{6-Phenyl-2-oxaspiro[33]heptan-6-yl}methyl methanesulfonate is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor under basic conditions, followed by functional group transformations to introduce the methanesulfonate moiety. The reaction conditions often include the use of strong bases like potassium hydroxide in ethanol, followed by the addition of methanesulfonyl chloride to introduce the sulfonate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process is crucial, and optimization of reaction conditions to ensure high yield and purity is essential. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
{6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form alcohols or thiols.
Hydrolysis: The methanesulfonate ester can be hydrolyzed to form the corresponding alcohol and methanesulfonic acid
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido derivatives, while reduction with lithium aluminum hydride can produce alcohols .
Applications De Recherche Scientifique
{6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of {6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxaspiro[3.3]heptan-6-amine: A related spirocyclic compound with an amine group instead of a methanesulfonate group.
2-Oxaspiro[3.3]heptan-6-one: Another similar compound with a ketone functional group.
Uniqueness
The uniqueness of {6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate lies in its combination of a spirocyclic core with a methanesulfonate ester, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C14H18O4S |
|---|---|
Poids moléculaire |
282.36 g/mol |
Nom IUPAC |
(6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methyl methanesulfonate |
InChI |
InChI=1S/C14H18O4S/c1-19(15,16)18-11-14(12-5-3-2-4-6-12)7-13(8-14)9-17-10-13/h2-6H,7-11H2,1H3 |
Clé InChI |
SVDBCBCFSJCUNB-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC1(CC2(C1)COC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![n-[3-(Morpholin-4-yl)propyl]cyclohexanamine](/img/structure/B13446136.png)






![2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13446170.png)

![rac-1-[(1R,2S)-2-fluorocyclopropyl]methanamine hydrochloride](/img/structure/B13446194.png)

